molecular formula C4H6N2O2 B147300 1-Methylhydantoin CAS No. 616-04-6

1-Methylhydantoin

Cat. No.: B147300
CAS No.: 616-04-6
M. Wt: 114.10 g/mol
InChI Key: RHYBFKMFHLPQPH-UHFFFAOYSA-N
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Description

N-Methylhydantoin is a small molecular weight polar substance, known as a degradation product of creatinine by bacteria. It is a derivative of hydantoin, specifically an imidazolidine-2,4-dione with a methyl group attached to the nitrogen atom. This compound has various applications in scientific research and industry due to its unique chemical properties .

Mechanism of Action

Target of Action

1-Methylhydantoin (1-MH) primarily targets inflammatory pathways in the body . It interacts with cyclooxygenases-1 (COX-1) and cyclooxygenases-2 (COX-2) , which are key enzymes involved in the inflammatory response. These enzymes play a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes including inflammation .

Mode of Action

1-MH exerts its anti-inflammatory activity by inhibiting the release of Nitric Oxide (NO) , Tumor Necrosis Factor-alpha (TNF-α) , and Interleukin-1 beta (IL-1β) . These are key mediators of the inflammatory response, and their inhibition leads to a reduction in inflammation . Additionally, 1-MH has been shown to inhibit the activity of COX enzymes, further contributing to its anti-inflammatory effects .

Biochemical Pathways

1-MH affects the inflammatory pathways in the body. It inhibits the synthesis of prostaglandins by blocking the activity of COX enzymes . This leads to a decrease in the production of inflammatory mediators such as NO, TNF-α, and IL-1β . Additionally, 1-MH is involved in the creatinine metabolic pathway . It is produced from creatinine through the action of the enzyme creatinine deiminase .

Result of Action

The primary result of 1-MH’s action is the reduction of inflammation . By inhibiting the release of inflammatory mediators and blocking the activity of COX enzymes, 1-MH can alleviate symptoms of inflammation . For instance, it has been shown to alleviate xylene-induced ear edema in mice in a dose-dependent manner .

Biochemical Analysis

Biochemical Properties

1-Methylhydantoin interacts with several enzymes and proteins. For instance, it is involved in the metabolism of creatinine, a waste product generated from muscle metabolism . The compound is converted by creatinine deiminase, an enzyme that selectively converts creatinine, producing N-methylhydantoin .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been shown to have anti-inflammatory activity, inhibiting the release of nitric oxide (NO) and reducing the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in RAW264.7 cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, it has been shown to bind to cyclooxygenases (COX), enzymes involved in the inflammatory response . This binding interaction can lead to the inhibition or activation of these enzymes, resulting in changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, its combustion energy and standard molar enthalpy of formation have been determined using static bomb combustion calorimetry and thermogravimetry . These studies provide insights into the compound’s stability and degradation over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to alleviate xylene-induced ear edema in mice in a dose-dependent manner . At high doses, its ear swelling inhibition rate was as high as 52.08% .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is a part of the metabolic pathway of creatinine via 5-hydroxy-1-methylhydantoin . It interacts with enzymes such as creatinine deiminase in this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylhydantoin can be synthesized through the hydrolysis of creatinine by the enzyme creatinine iminohydrolase (EC 3.5.4.21), which converts creatinine to ammonia and N-methylhydantoin . Another method involves the reaction of N-methylimidazolidine-2,4-dione with water in the presence of ATP, catalyzed by the enzyme N-methylhydantoinase (EC 3.5.2.14) .

Industrial Production Methods

Industrial production of N-Methylhydantoin typically involves the enzymatic hydrolysis of creatinine or the chemical synthesis from hydantoin derivatives. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Methylhydantoin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions include various N-halogenated derivatives, which are used in disinfectant and biocide products .

Scientific Research Applications

Comparison with Similar Compounds

N-Methylhydantoin is compared with other similar compounds, such as:

N-Methylhydantoin is unique due to its specific structure and the presence of the methyl group, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

1-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-6-2-3(7)5-4(6)8/h2H2,1H3,(H,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYBFKMFHLPQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210595
Record name 1-Methylhydantoin
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Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Methylhydantoin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003646
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

616-04-6
Record name 1-Methylhydantoin
Source CAS Common Chemistry
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Record name 1-Methylhydantoin
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Record name 1-Methylhydantoin
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Record name 1-Methylhydantoin
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Record name 1-methyldiazolidine-2,4-dione
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Record name 1-METHYLHYDANTOIN
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Record name N-Methylhydantoin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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